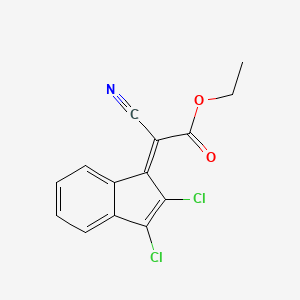
2-(allylthio)-N-cyclopropylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 2-(allylthio)-N-cyclopropylbenzamide often involves complex reactions that introduce allylthio and cyclopropyl groups into the benzamide framework. For example, a study reported the enantioselective homoallyl-cyclopropanation of dibenzylideneacetone using modified allylindium halide reagents, showcasing a method to introduce cyclopropane derivatives into complex organic molecules (Lloyd‐Jones et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds containing allylthio and cyclopropyl groups attached to a benzamide nucleus is intricate, involving interactions such as intramolecular hydrogen bonding and pi-stacking. These interactions significantly influence the compound's chemical reactivity and physical properties. An example is the synthesis and characterization of related compounds, where IR, NMR, and elemental analysis confirmed the structures of the intermediates and final products, highlighting the importance of these methods in understanding the molecular structure (Muhi-Eldeen & Hassan, 2017).
Chemical Reactions and Properties
Chemical reactions involving 2-(allylthio)-N-cyclopropylbenzamide and its derivatives can be diverse, including cyclopropanation, Suzuki-Miyaura cross-coupling, and reactions leading to the formation of cyclopropane rings. These reactions are crucial for modifying the compound's chemical structure to achieve desired properties or functionalities. For instance, enantioselective synthesis of 1,2,3-trisubstituted cyclopropanes using gem-dizinc reagents demonstrates the potential for creating complex cyclopropane derivatives with high yields and selectivity (Zimmer & Charette, 2009).
Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
2-(allylthio)-N-cyclopropylbenzamide and its derivatives have been synthesized and evaluated for their pharmacological properties, particularly focusing on their receptor agonist potential. Studies have explored the necessity of specific moieties for receptor interaction, evaluating their binding affinities and efficacies across various opioid receptors. For example, modifications of the 4-allyl moiety in certain compounds have shown to impact their δ-opioid receptor affinity and efficacy, suggesting a nuanced role of substituent variations in receptor binding and function (Furness et al., 2000).
Enantioselective Synthesis
The compound and related structures have also been investigated in the context of enantioselective synthesis. For instance, gem-dizinc reagents have been employed for the cyclopropanation of allylic alcohols, showcasing the capability to produce 1,2,3-substituted cyclopropane derivatives with high yields and excellent enantio- and diastereoselectivities. This method highlights the potential of incorporating cyclopropylamine structures into complex molecular frameworks, expanding the toolkit for synthetic organic chemistry (Zimmer & Charette, 2009).
Carbonic Anhydrase Inhibition
Research into cyclopropylcarboxylic acids and esters incorporating bromophenol moieties, which share structural similarities with 2-(allylthio)-N-cyclopropylbenzamide, has revealed potent inhibitory effects against carbonic anhydrase isoenzymes. These findings indicate a potential therapeutic application in diseases where carbonic anhydrase activity is implicated, further emphasizing the diverse biological activities accessible through structural manipulation of cyclopropylamine and related compounds (Boztaş et al., 2015).
Antinociceptive Properties
Compounds with the 2-(allylthio)-N-cyclopropylbenzamide motif have been investigated for their antinociceptive properties in the context of opioid receptor agonism. Studies have demonstrated the potential of these compounds to provide pain relief with limited effects on respiratory function, indicating a therapeutic advantage over traditional narcotic analgesics. This research underscores the importance of structural and stereochemical considerations in the development of safer analgesic agents (Gengo et al., 2003).
Propriétés
IUPAC Name |
N-cyclopropyl-2-prop-2-enylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c1-2-9-16-12-6-4-3-5-11(12)13(15)14-10-7-8-10/h2-6,10H,1,7-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBUQSGOIUWVBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=CC=CC=C1C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropyl-2-(prop-2-EN-1-ylsulfanyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-furylmethyl)-N-methyl-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)acetamide](/img/structure/B5553570.png)



![2-(3,4-difluorobenzyl)-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553591.png)
![2-(4-chlorophenyl)-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B5553593.png)
![N-[(3S*,4R*)-1-(4-chloro-3-fluorobenzoyl)-4-isopropyl-3-pyrrolidinyl]acetamide](/img/structure/B5553596.png)



![1-{2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/structure/B5553616.png)